4,6-Difluoro-1-isopropyl-1H-indazole

Description

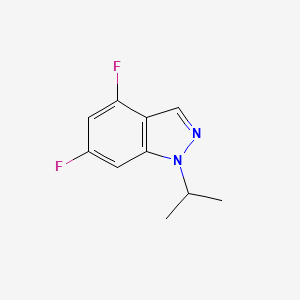

4,6-Difluoro-1-isopropyl-1H-indazole is a fluorinated indazole derivative characterized by fluorine atoms at the 4- and 6-positions of the indazole core and an isopropyl group at the N1 position. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Fluorination at specific positions enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and drug development .

Properties

Molecular Formula |

C10H10F2N2 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4,6-difluoro-1-propan-2-ylindazole |

InChI |

InChI=1S/C10H10F2N2/c1-6(2)14-10-4-7(11)3-9(12)8(10)5-13-14/h3-6H,1-2H3 |

InChI Key |

ZZOGPAJZFLPWTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,6-Difluoro-1-isopropyl-1H-indazole, we compare it with structurally and functionally related compounds, focusing on substitution patterns, synthetic routes, and biological relevance.

Structural and Functional Comparison

Key Observations

Fluorination Impact: The dual fluorine substitution in this compound likely enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs like 4a-f (single fluorine at C5) .

Functional groups like the benzo[d][1,3]dioxol-5-yloxy in 4a-f contribute to π-π stacking interactions in biological systems, a feature absent in the simpler indazole derivative.

Synthetic Complexity: Synthesis of 4a-f involves multi-step reactions under nitrogen with sodium metabisulfite, highlighting the sensitivity of fluorinated benzimidazoles to oxidative conditions . In contrast, 4b is synthesized via condensation with alkyl acetoacetate in methanol, suggesting milder conditions for imidazole derivatives .

Research Findings and Data Gaps

Stability under physiological conditions remains unverified but could be inferred from related fluorinated heterocycles .

Pharmacological Potential: The compound’s fluorinated indazole core aligns with scaffolds used in JAK/STAT and PI3K inhibitors, though specific assays are needed to confirm activity.

Commercial Availability :

- Biopharmacule Speciality Chemicals lists structurally related fluorinated heterocycles (e.g., 4,5-Dimethyl-2-isopropyl thiazole), indicating industrial interest in such motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.